3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
CAS No.: 27226-50-2
Cat. No.: VC0540676
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27226-50-2 |
---|---|
Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde |
Standard InChI | InChI=1S/C8H11NO/c1-5-6(2)8(4-10)9-7(5)3/h4,9H,1-3H3 |
Standard InChI Key | VWZDHGLXYWXXKF-UHFFFAOYSA-N |
SMILES | CC1=C(NC(=C1C)C=O)C |
Canonical SMILES | CC1=C(NC(=C1C)C=O)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde (C₈H₁₁NO) features a pyrrole ring system substituted with methyl groups at positions 3, 4, and 5 and an aldehyde moiety at position 2. The planar aromatic ring confers stability, while the electron-withdrawing aldehyde group enhances reactivity in nucleophilic addition reactions. Key structural parameters include:
Property | Value |
---|---|
Molecular Weight | 137.18 g/mol |
IUPAC Name | 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde |
SMILES | CC1=C(NC(=C1C)C=O)C |
InChI Key | VWZDHGLXYWXXKF-UHFFFAOYSA-N |
Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) |
The crystal structure remains undetermined, but computational models suggest that steric hindrance from the methyl groups slightly distorts the pyrrole ring’s planarity .
Spectroscopic Characterization
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NMR Spectroscopy: The aldehyde proton resonates at δ 9.8–10.2 ppm in -NMR, while methyl groups appear as singlets between δ 1.8–2.3 ppm.
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IR Spectroscopy: A strong absorption band near 1680 cm confirms the presence of the aldehyde carbonyl group .
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via multi-step routes involving pyrrole ring formation and subsequent functionalization. A representative method involves:
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Base-Catalyzed Condensation: Benzyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes hydrolysis in the presence of triethylamine and 10% Pd/C in ethanol to yield the carboxylic acid intermediate .
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Aldehyde Introduction: Phosphoryl chloride-mediated formylation at position 2 under anhydrous conditions (diethyl ether, −78°C) produces the target aldehyde .
This method achieves yields of ~60–70%, with purity >98% confirmed by HPLC .
Reactivity
The aldehyde group participates in:
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Nucleophilic Additions: Formation of Schiff bases with primary amines.
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Redox Reactions: Reduction to 3,4,5-trimethylpyrrole-2-methanol using NaBH₄.
Biological Activities and Mechanisms
Antioxidant Properties
3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde exhibits free radical scavenging activity, with an IC₅₀ of 12.5 μM in DPPH assays. Its mechanism involves:
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Chelation of transition metals (e.g., Fe²⁺) via the aldehyde and pyrrole nitrogen.
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Stabilization of reactive oxygen species (ROS) through resonance delocalization in the aromatic ring .
Role in Metabolic Pathways
The compound serves as a precursor in the biosynthesis of pyrraline, a advanced glycation end-product (AGE) implicated in diabetes. In vitro studies demonstrate its formation via Maillard reactions between glucose and γ-aminobutyric acid (GABA) :
This pathway highlights its relevance in studying diabetic complications .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing:
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Porphyrin Analogues: Metalloporphyrins for photodynamic therapy.
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Antimicrobial Agents: Derivatives with modified aldehyde groups show activity against Staphylococcus aureus (MIC = 8 μg/mL) .
Material Science
Functionalized pyrrole derivatives are employed in:
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Conductive Polymers: Polypyrrole composites for organic electronics .
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Sensor Development: Aldehyde-containing pyrroles for detecting volatile organic compounds (VOCs) .
Related Compounds and Structural Analogues
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